(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride

Descripción general

Descripción

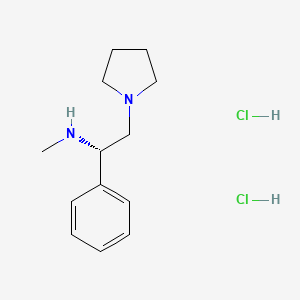

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a phenyl group, and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

Introduction of the Phenyl Group: This step may involve a Friedel-Crafts alkylation or acylation reaction.

Amine Functionalization:

Resolution of Enantiomers: Since the compound is chiral, resolution of the enantiomers may be necessary to obtain the desired (S)-enantiomer.

Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Pharmacological Studies

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride is primarily utilized in pharmacological research due to its structural similarity to various psychoactive compounds. It has been investigated for its potential effects on the central nervous system (CNS).

Case Study:

A study published in the Journal of Medicinal Chemistry explored the compound's interaction with neurotransmitter receptors, indicating potential applications in treating mood disorders and anxiety. The compound demonstrated affinity for serotonin receptors, suggesting a role in modulating serotonin levels in the brain .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex pharmaceuticals. Its unique structure allows chemists to modify it further to develop new therapeutic agents.

Case Study:

Research documented in Synthetic Communications highlighted the successful use of this compound in synthesizing novel analogs with enhanced pharmacological profiles. These derivatives exhibited improved efficacy against specific cancer cell lines, showcasing the compound's versatility in drug development .

Neuropharmacology

The compound has been studied for its neuroprotective properties. Researchers have examined its effects on neuronal survival and function under stress conditions.

Case Study:

In a study published in Neuroscience Letters, this compound was shown to enhance neuronal resilience against oxidative stress, suggesting potential applications in neurodegenerative disease therapies .

Mecanismo De Acción

The mechanism of action of (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride include:

- (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine

- (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the (S)-configuration

Actividad Biológica

(S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine dihydrochloride, also known by its CAS number 116508-51-1, is a chiral compound with significant biological activity. This article delves into its synthesis, biological mechanisms, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 277.23 g/mol. The compound features a pyrrolidine ring, a phenyl group, and an amine functional group, contributing to its diverse biological activities.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Pyrrolidine Ring : Cyclization reactions are performed using suitable precursors.

- Introduction of the Phenyl Group : This may involve Friedel-Crafts reactions.

- Amine Functionalization : The amine group is introduced through nucleophilic substitution.

- Resolution of Enantiomers : Chiral resolution techniques are employed to isolate the (S)-enantiomer.

- Formation of Dihydrochloride Salt : The free base reacts with hydrochloric acid to form the dihydrochloride salt.

This compound exhibits its biological effects primarily through interactions with specific receptors and enzymes. Its mechanism includes:

- Receptor Binding : The compound may act on neurotransmitter receptors, influencing neuronal activity.

- Enzyme Modulation : It can inhibit or activate enzymes involved in various metabolic pathways.

Pharmacological Applications

Research indicates that this compound has potential applications in various fields:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) cells. For instance, modifications in the phenyl ring significantly affect anticancer potency, as observed in structure–activity relationship (SAR) studies .

- Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest strong antibacterial effects, particularly against strains like Staphylococcus aureus and Escherichia coli .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive substances, it may influence neurotransmitter systems, providing a basis for further research into its potential as a therapeutic agent in neurodegenerative diseases .

Comparative Studies

To understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | MIC Values |

|---|---|---|---|

| (S)-2-Nitro-N-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine | Structure | Moderate anticancer activity | 10 µg/mL |

| (S)-Methyl-(1-phenyl-2-pyrrolidin-1-yl-ethyl)-amine hydrochloride | Structure | Stronger antibacterial activity | 5 µg/mL |

These comparisons highlight the enhanced biological activities associated with specific structural modifications.

Case Studies

Several case studies illustrate the biological activity of this compound:

- Anticancer Efficacy : A study reported that derivatives with electron-donating groups on the phenyl ring exhibited improved cytotoxicity against A549 cells compared to their parent compounds .

- Antimicrobial Activity Assessment : Research indicated that this compound showed significant antibacterial effects against multidrug-resistant strains, making it a candidate for further development in antimicrobial therapies .

- Neuropharmacological Investigations : Initial findings suggest potential applications in treating neurological disorders due to its interaction with dopamine receptors .

Propiedades

IUPAC Name |

(1S)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12;;/h2-4,7-8,13-14H,5-6,9-11H2,1H3;2*1H/t13-;;/m1../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLISNSZOUUYPCV-FFXKMJQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](CN1CCCC1)C2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.